N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide
CAS No.: 863588-64-1
Cat. No.: VC6321001
Molecular Formula: C20H12F3N3OS
Molecular Weight: 399.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 863588-64-1 |
|---|---|
| Molecular Formula | C20H12F3N3OS |
| Molecular Weight | 399.39 |
| IUPAC Name | N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-3-(trifluoromethyl)benzamide |
| Standard InChI | InChI=1S/C20H12F3N3OS/c21-20(22,23)14-4-1-3-13(11-14)17(27)25-15-8-6-12(7-9-15)18-26-16-5-2-10-24-19(16)28-18/h1-11H,(H,25,27) |
| Standard InChI Key | NAAGDAWPXPANOP-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Introduction
Synthesis of Thiazolo[5,4-b]pyridine Derivatives
The synthesis of thiazolo[5,4-b]pyridine derivatives typically involves several steps, starting with the formation of the thiazole ring. For example, a common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with potassium thiocyanate to form the aminothiazole intermediate . This intermediate can then undergo further modifications, such as Suzuki cross-coupling reactions and amide formations, to introduce various functional groups.
Biological Activities of Related Compounds
While specific data on N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide is lacking, related compounds have shown promising biological activities:
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Thiazolo[5,4-b]pyridine Derivatives: These compounds have been identified as inhibitors of various kinases, including c-KIT, with potential applications in treating gastrointestinal stromal tumors (GISTs) .
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Trifluoromethyl Substituents: The presence of a trifluoromethyl group can enhance the biological activity of compounds by increasing their lipophilicity and stability. In the context of thiazolo[5,4-b]pyridine derivatives, a 3-trifluoromethylphenyl group has been shown to contribute to moderate enzymatic inhibitory activity against c-KIT .
Potential Applications
Given the biological activities associated with thiazolo[5,4-b]pyridine and trifluoromethylbenzamide moieties, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide could potentially be explored for applications in:
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Oncology: As a kinase inhibitor, it might have roles in cancer treatment, particularly in targeting pathways involved in tumor growth and proliferation.
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Inflammation: The trifluoromethyl group could enhance the compound's ability to interact with biological targets involved in inflammatory processes.
Data Table: Biological Activities of Related Compounds
| Compound Scaffold | Biological Activity | Potential Applications |
|---|---|---|
| Thiazolo[5,4-b]pyridine | Kinase inhibition (e.g., c-KIT) | Oncology, GIST treatment |
| Trifluoromethyl Substituents | Enhanced lipophilicity and stability | Various therapeutic areas |
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